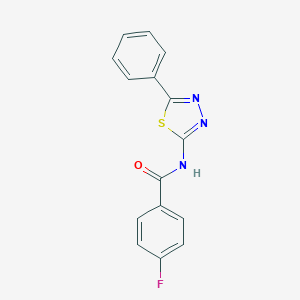
1,1',3',5-tetraphenyl-3,5'-bis(1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,3’,5-Tetraphenyl-3,5’-bipyrazole is a compound characterized by the presence of two pyrazole rings, each substituted with phenyl groups at the 1, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’,3’,5-Tetraphenyl-3,5’-bipyrazole can be synthesized through the reaction of phenylhydrazine with 1,6-diphenyl-1,3,4,6-hexanetetraone. The reaction typically involves the following steps :
Formation of Intermediate Diketone: Phenylhydrazine reacts with 1,6-diphenyl-1,3,4,6-hexanetetraone to form an intermediate diketone.
Formation of Bipyrazole: The intermediate diketone further reacts with another mole of phenylhydrazine to yield 1,1’,3’,5-tetraphenyl-3,5’-bipyrazole.
Industrial Production Methods
While specific industrial production methods for 1,1’,3’,5-tetraphenyl-3,5’-bipyrazole are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,3’,5-Tetraphenyl-3,5’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions can occur at the phenyl rings or the pyrazole rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BuOOH).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or electrophiles.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the phenyl or pyrazole rings.
Applications De Recherche Scientifique
1,1’,3’,5-Tetraphenyl-3,5’-bipyrazole has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Industry: The compound is explored for its potential use in catalysis and as a building block for more complex chemical structures.
Mécanisme D'action
The mechanism of action of 1,1’,3’,5-tetraphenyl-3,5’-bipyrazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the nature of the coordination complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’,5,5’-Tetraphenyl-3,3’-bipyrazole: Another isomer with similar structural features but different substitution patterns.
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole: A compound with methyl groups instead of phenyl groups.
5-(Di-tert-butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole: A compound with phosphino groups, used as a ligand in catalysis.
Uniqueness
1,1’,3’,5-Tetraphenyl-3,5’-bipyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable coordination complexes with metal ions, which can be leveraged in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C30H22N4 |
|---|---|
Poids moléculaire |
438.5g/mol |
Nom IUPAC |
3-(2,5-diphenylpyrazol-3-yl)-1,5-diphenylpyrazole |
InChI |
InChI=1S/C30H22N4/c1-5-13-23(14-6-1)27-21-30(34(31-27)26-19-11-4-12-20-26)28-22-29(24-15-7-2-8-16-24)33(32-28)25-17-9-3-10-18-25/h1-22H |
Clé InChI |
NOQNOLIZXNYAAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC(=NN4C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC(=NN4C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2,4-dimethylphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402498.png)
![8-methyl-3-{[(E)-phenylmethylidene]amino}-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B402499.png)
![4-(2-butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B402502.png)




![Diethyl 5-[[(3-bromo-4-hydroxy-5-methoxyphenyl)-hydroxymethyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B402510.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1-naphthamide](/img/structure/B402514.png)
![4-[4-(benzyloxy)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B402515.png)
![1-[4-(7-{[3-(4-Acetylphenyl)-2-phenylquinoxalin-6-yl]methyl}-3-phenylquinoxalin-2-yl)phenyl]ethanone](/img/structure/B402516.png)

![2,6-dimethoxy-4-[(2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B402518.png)

